molecular formula C4H10ClNO3 B1375863 4-(Aminooxy)butanoic acid hydrochloride CAS No. 3106-67-0

4-(Aminooxy)butanoic acid hydrochloride

Cat. No.: B1375863
CAS No.: 3106-67-0
M. Wt: 155.58 g/mol
InChI Key: YHRQKRFZKOHLBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxy)butanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions to form the aminooxy group . The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)butanoic acid hydrochloride
  • 4-(Hydroxyamino)butanoic acid hydrochloride
  • 4-(Methoxyamino)butanoic acid hydrochloride

Uniqueness

4-(Aminooxy)butanoic acid hydrochloride is unique due to its aminooxy functional group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-aminooxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRQKRFZKOHLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10785018
Record name 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3106-67-0
Record name 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10785018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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